(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
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Overview
Description
(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid is a triterpenoid compound that can be isolated from various plant sources, including Maytenus royleanus cufodontis . It is known for its diverse biological activities, including anti-proliferative effects on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid can be synthesized through various chemical reactions involving triterpenoid precursors. The synthetic routes typically involve hydroxylation and oxidation reactions to introduce the hydroxyl groups at the 3 and 22 positions on the oleanane skeleton .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as Maytenus royleanus cufodontis. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
Types of Reactions
(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different biological activities .
Scientific Research Applications
(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other triterpenoid compounds.
Biology: Studied for its anti-proliferative effects on cancer cells, including HeLa, PC-3, and HCCLM3 cells.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest . The compound also exhibits anti-inflammatory and antioxidant activities, which contribute to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: Another triterpenoid with similar anti-inflammatory and anti-cancer properties.
Maslinic Acid: Known for its anti-diabetic and anti-cancer activities.
Ursolic Acid: Exhibits anti-inflammatory, anti-cancer, and hepatoprotective effects.
Uniqueness
(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid is unique due to its specific hydroxylation pattern at the 3 and 22 positions, which contributes to its distinct biological activities. Its ability to inhibit the proliferation of various cancer cell lines makes it a promising candidate for further research and development in cancer therapy .
Properties
CAS No. |
100897-87-8 |
---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23-,26?,27+,28-,29+,30+/m0/s1 |
InChI Key |
JTBGJQZJEYVBJZ-NRTDWLMYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
Synonyms |
(4S,4aR,6aS,6aS,6bR,8aS,10S,12aS,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,1 2a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen e-2-carboxylic acid |
Origin of Product |
United States |
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